molecular formula C23H16N6O2 B10877041 4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile

4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile

Cat. No.: B10877041
M. Wt: 408.4 g/mol
InChI Key: ALQADCUALFXDCR-MFKUBSTISA-N
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Description

4-{2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZINO}-3-NITROBENZONITRILE is a complex organic compound featuring a pyrazole ring, a hydrazone linkage, and a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZINO}-3-NITROBENZONITRILE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of phenylhydrazine with acetophenone under acidic conditions to form 1,3-diphenyl-1H-pyrazole.

    Hydrazone Formation: The 1,3-diphenyl-1H-pyrazole is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is condensed with 3-nitrobenzonitrile in the presence of a suitable catalyst, such as acetic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Oxidized derivatives of the hydrazone linkage.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development in antibacterial therapies .

Medicine

In medicinal chemistry, derivatives of this compound have been explored for their anticancer properties. The presence of the pyrazole ring and the nitro group contributes to its cytotoxic activity against cancer cells .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 4-{2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZINO}-3-NITROBENZONITRILE involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its ability to intercalate into DNA strands can disrupt DNA replication and transcription processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its anti-inflammatory and analgesic properties.

    3-Nitrobenzonitrile: Another precursor, used in various organic syntheses.

    Hydrazones: A class of compounds with similar hydrazone linkages, known for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of 4-{2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZINO}-3-NITROBENZONITRILE lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C23H16N6O2

Molecular Weight

408.4 g/mol

IUPAC Name

4-[(2E)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitrobenzonitrile

InChI

InChI=1S/C23H16N6O2/c24-14-17-11-12-21(22(13-17)29(30)31)26-25-15-19-16-28(20-9-5-2-6-10-20)27-23(19)18-7-3-1-4-8-18/h1-13,15-16,26H/b25-15+

InChI Key

ALQADCUALFXDCR-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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